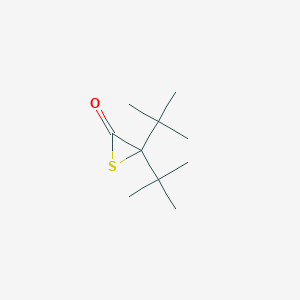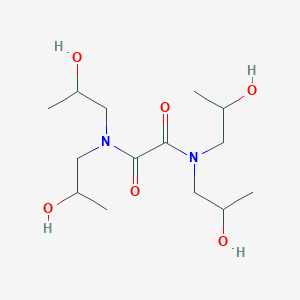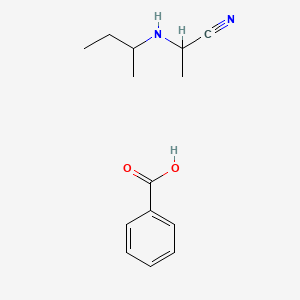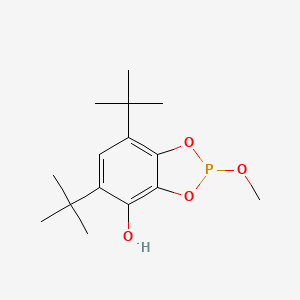
1,3-Di-tert-butyl-1,3-di(propan-2-yl)diphosphoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di-tert-butyl-1,3-di(propan-2-yl)diphosphoxane is an organophosphorus compound characterized by its unique structure, which includes two tert-butyl groups and two propan-2-yl groups attached to a diphosphoxane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-1,3-di(propan-2-yl)diphosphoxane typically involves the reaction of tert-butylphosphine with propan-2-yl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Di-tert-butyl-1,3-di(propan-2-yl)diphosphoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The tert-butyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
1,3-Di-tert-butyl-1,3-di(propan-2-yl)diphosphoxane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,3-Di-tert-butyl-1,3-di(propan-2-yl)diphosphoxane involves its interaction with molecular targets through its phosphorus atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can coordinate with metal centers to facilitate chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Di-tert-butyl-1,3-propanediamine: This compound shares the tert-butyl groups but has a different backbone structure.
Di-tert-butyl(2’,4’,6’-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine: Similar in having tert-butyl groups and phosphine functionality.
Uniqueness
1,3-Di-tert-butyl-1,3-di(propan-2-yl)diphosphoxane is unique due to its diphosphoxane backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
62969-17-9 |
|---|---|
Fórmula molecular |
C14H32OP2 |
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
tert-butyl-[tert-butyl(propan-2-yl)phosphanyl]oxy-propan-2-ylphosphane |
InChI |
InChI=1S/C14H32OP2/c1-11(2)16(13(5,6)7)15-17(12(3)4)14(8,9)10/h11-12H,1-10H3 |
Clave InChI |
PMNXUHBSCQZPSN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(C(C)(C)C)OP(C(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)

![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)


